molecular formula C25H18F2N2O4 B2374978 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866342-06-5

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2374978
CAS RN: 866342-06-5
M. Wt: 448.426
InChI Key: GEAYWKDURINDOE-UHFFFAOYSA-N
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Description

The compound “2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a quinoline ring, a methoxybenzoyl group, and a fluorophenyl group . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The quinoline ring, a nitrogen-containing bicyclic compound, is a key structural feature . The methoxybenzoyl and fluorophenyl groups are also significant components of the molecule.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the wide range of activities exhibited by quinoline derivatives , this compound could have potential applications in various fields such as medicine and materials science.

properties

IUPAC Name

2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O4/c1-33-19-9-2-15(3-10-19)24(31)21-13-29(22-11-6-17(27)12-20(22)25(21)32)14-23(30)28-18-7-4-16(26)5-8-18/h2-13H,14H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYWKDURINDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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